molecular formula C8H15Cl2N3 B6221914 2-(1-cyclopropyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride CAS No. 2758002-03-6

2-(1-cyclopropyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride

Cat. No.: B6221914
CAS No.: 2758002-03-6
M. Wt: 224.1
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Description

2-(1-cyclopropyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride is a chemical compound that features a cyclopropyl group attached to an imidazole ring, which is further connected to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-cyclopropyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with imidazole derivatives under acidic conditions to form the desired product. The reaction is often carried out in solvents like methanol or ethanol, with the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the pure dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-(1-cyclopropyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

2-(1-cyclopropyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-cyclopropyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The cyclopropyl group may enhance the compound’s stability and binding affinity, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    Histamine dihydrochloride: Contains an imidazole ring and an ethanamine chain but lacks the cyclopropyl group.

    Metronidazole: An imidazole derivative with antimicrobial properties.

    Omeprazole: Contains an imidazole ring and is used as a proton pump inhibitor.

Uniqueness

2-(1-cyclopropyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazole derivatives and may confer specific advantages in its applications.

Properties

CAS No.

2758002-03-6

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.1

Purity

95

Origin of Product

United States

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